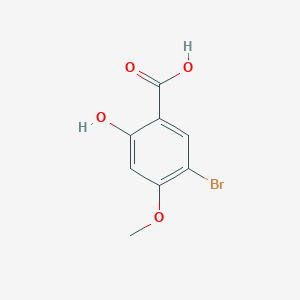

5-Bromo-2-hydroxy-4-methoxybenzoic acid

Description

The exact mass of the compound 5-Bromo-2-hydroxy-4-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-hydroxy-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxy-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVQEKFWNOZTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584399 | |

| Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98437-41-3 | |

| Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid

Introduction

5-Bromo-2-hydroxy-4-methoxybenzoic acid (CAS No. 98437-41-3) is a substituted aromatic carboxylic acid, a class of compounds that serves as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The precise arrangement of its functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—on the benzene ring dictates its chemical reactivity and physical properties.

Accurate structural elucidation and purity verification are paramount in any research or development endeavor. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this molecule: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As direct experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established chemical principles and data from closely related analogs to present a detailed, predictive analysis. This approach not inly provides a robust characterization framework but also illustrates the deductive power of these techniques.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is essential before delving into its spectroscopic data.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | - |

| CAS Number | 98437-41-3 | |

| Molecular Formula | C₈H₇BrO₄ | |

| Molecular Weight | 247.04 g/mol | |

| Melting Point | 270-274 °C | |

| Appearance | Solid |

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis for determining the molecular weight and elemental composition of a compound. For 5-Bromo-2-hydroxy-4-methoxybenzoic acid, Electron Ionization (EI) would be a standard method.

Expertise & Experience: The Bromine Isotope Pattern

A key confirmatory feature in the mass spectrum of a brominated compound is its unique isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[1] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. This M and M+2 pattern is an unmistakable indicator of the presence of a single bromine atom in the molecule.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 246 | Molecular ion containing ⁷⁹Br |

| [M+2]⁺ | 248 | Molecular ion containing ⁸¹Br (confirms presence of one Br atom) |

| [M-OH]⁺ | 229 / 231 | Loss of the hydroxyl group from the carboxylic acid |

| [M-COOH]⁺ | 201 / 203 | Decarboxylation: Loss of the entire carboxylic acid group |

| [M-CH₃-CO]⁺ | 188 / 190 | A common fragmentation pathway involving loss of a methyl radical followed by carbon monoxide |

Trustworthiness: Fragmentation Pathway Analysis

The fragmentation of the molecular ion provides a structural fingerprint. The initial ionization creates a radical cation which then undergoes cleavage at its weakest bonds or through rearrangements. For this molecule, the most probable fragmentations are the loss of the hydroxyl and carboxyl moieties, which are characteristic of benzoic acids.[2]

Caption: Predicted major fragmentation pathways for 5-Bromo-2-hydroxy-4-methoxybenzoic acid in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.[3]

Expertise & Experience: Deciphering the Hydroxyl Stretches

A common point of confusion for novice spectroscopists is the appearance of O-H stretching bands. In 5-Bromo-2-hydroxy-4-methoxybenzoic acid, there are two distinct hydroxyl groups: one phenolic and one from the carboxylic acid. The carboxylic acid O-H stretch is famously broad, often spanning from 3300 to 2500 cm⁻¹, due to strong hydrogen bonding in the dimeric form of the acid.[4] The phenolic O-H stretch will appear as a sharper, less intense band around 3550-3200 cm⁻¹.[4] The presence of both features is a strong indicator of the molecule's structure.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3300 - 2500 | Carboxylic Acid O-H | Stretch | Strong, Very Broad |

| ~3200 | Phenolic O-H | Stretch | Medium, Broad |

| ~3080 | Aromatic C-H | Stretch | Medium |

| ~2950, ~2850 | Methoxy C-H | Stretch | Medium |

| 1710 - 1680 | Carboxylic Acid C=O | Stretch | Strong, Sharp |

| 1600, 1500, 1450 | Aromatic C=C | Stretch | Medium-Strong |

| ~1250 | Aryl Ether C-O | Stretch | Strong |

| ~1200 | Phenolic C-O | Stretch | Strong |

| ~700 | C-Br | Stretch | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR are essential for unambiguous structure confirmation.

Expertise & Experience: The Role of Substituent Effects

The chemical shift of each proton and carbon nucleus is highly sensitive to its electronic environment. The substituents on the benzene ring (-OH, -OCH₃, -Br, -COOH) exert both inductive and resonance effects, which shield (move upfield) or deshield (move downfield) the neighboring nuclei.

-

-OH and -OCH₃: These are strong electron-donating groups through resonance, shielding the ortho and para positions.

-

-Br: This is an electron-withdrawing group inductively but an electron-donating group through resonance. Its overall effect is weakly deactivating.

-

-COOH: This is a strong electron-withdrawing group through both induction and resonance, deshielding the ortho and para positions.

These competing effects lead to a unique and predictable pattern of chemical shifts for the two aromatic protons and eight carbon atoms in the molecule.

Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Why DMSO-d₆? Using a solvent like deuterated dimethyl sulfoxide is crucial for observing the acidic protons of the hydroxyl and carboxylic acid groups, which would otherwise be exchanged and potentially broadened or lost in solvents like CDCl₃.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet, Broad | 1H | COOH | The acidic proton of the carboxylic acid, typically very downfield. |

| ~10.0 | Singlet, Broad | 1H | Ar-OH | The phenolic proton, downfield due to hydrogen bonding and acidity. |

| ~7.5 | Singlet | 1H | H-6 | This proton is ortho to the electron-withdrawing -COOH and meta to the -Br, leading to a downfield shift. |

| ~7.0 | Singlet | 1H | H-3 | This proton is ortho to the strongly donating -OH group and meta to the -OCH₃, leading to a more upfield shift. |

| ~3.9 | Singlet | 3H | -OCH₃ | Typical chemical shift for methoxy protons. |

Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

The symmetry of the molecule results in 8 distinct carbon signals. The chemical shifts are predicted based on additive models for substituted benzenes.[6]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | Carboxylic acid carbons are highly deshielded. |

| ~158 | C-2 | Attached to the electron-donating -OH group, shifted downfield. |

| ~155 | C-4 | Attached to the electron-donating -OCH₃ group, shifted downfield. |

| ~130 | C-6 | Deshielded by proximity to the -COOH group. |

| ~120 | C-1 | The ipso-carbon attached to the -COOH group. |

| ~115 | C-5 | Attached to Bromine; the heavy atom effect shifts it slightly upfield. |

| ~105 | C-3 | Shielded by the ortho -OH and para -OCH₃ donating groups. |

| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Integrated Spectroscopic Workflow

The true power of these techniques lies in their combined application. A self-validating system confirms the structure by ensuring that all data points are consistent with a single molecular hypothesis.

Caption: Workflow for integrated spectroscopic analysis and structure validation.

Standardized Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-hydroxy-4-methoxybenzoic acid and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C. Reference the chemical shifts to the solvent peak (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: First, record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically subtract the background. Collect data over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, a direct insertion probe can be used. Alternatively, if coupled with Gas Chromatography (GC-MS), the sample would first be dissolved in a volatile solvent like methanol or ethyl acetate.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: Acquire the spectrum across a mass range of approximately 50-350 m/z to ensure capture of the molecular ion and relevant fragments.

References

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved January 24, 2026, from [Link]

-

DP IB Chemistry. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved January 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved January 24, 2026, from [Link]

-

ChemEurope. (n.d.). Infrared spectroscopy correlation table. Retrieved January 24, 2026, from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 24, 2026, from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid and its Analogs

Introduction

Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their utility stems from the versatile chemical handles they possess—the carboxylic acid, and in the case of our interest, hydroxyl, methoxy, and bromo groups. These functionalities allow for a diverse range of intermolecular interactions, which dictate the solid-state properties and, consequently, the bioavailability and efficacy of active pharmaceutical ingredients (APIs). 5-Bromo-2-hydroxy-4-methoxybenzoic acid is a compound of significant interest due to its potential applications stemming from its structural similarity to known bioactive molecules.

The precise three-dimensional arrangement of atoms and molecules in the crystalline state, known as the crystal structure, is paramount for understanding a compound's physicochemical properties. Crystal structure analysis by single-crystal X-ray diffraction provides an unambiguous determination of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing. This knowledge is critical for drug development professionals in areas such as polymorph screening, salt selection, and formulation design.

While the crystal structure of 5-Bromo-2-hydroxy-4-methoxybenzoic acid is not publicly available at the time of this writing, this guide will provide a comprehensive walkthrough of the methodologies and analyses involved in its determination. To illustrate this process with concrete data, we will use the closely related analog, 5-Bromosalicylic acid (5-Bromo-2-hydroxybenzoic acid) , as a case study. The principles and techniques described herein are directly applicable to the title compound.[1][2]

Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement and validation of the crystallographic model.

Part 1: Single Crystal Growth

The cornerstone of a successful crystal structure analysis is the availability of a well-ordered single crystal of suitable size and quality. For small organic molecules like substituted benzoic acids, solution-based crystallization methods are most common.[3] The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane).

-

Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in a chosen solvent or solvent system by gently warming and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[3]

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent, which encourages the growth of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

Causality Behind Experimental Choices: The slow evaporation technique is favored for its simplicity and effectiveness. By gradually increasing the concentration of the solute beyond its saturation point, the system is gently pushed towards crystallization, allowing molecules sufficient time to arrange themselves into a low-energy, highly ordered lattice. Filtering the solution is a critical step to minimize heterogeneous nucleation, which often leads to the formation of polycrystalline material.

Diagram of the Experimental Workflow for Crystal Growth:

Caption: Workflow for single crystal growth by slow evaporation.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for orienting the crystal, and a sensitive detector.

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Integration and Scaling: The collected images are processed to determine the positions and intensities of the diffraction spots. These intensities are then corrected for various experimental factors and scaled.

Part 3: Structure Solution and Refinement

The result of the data collection is a file containing a list of reflection indices (h, k, l) and their corresponding intensities. The next step is to use this information to determine the arrangement of atoms in the unit cell.

Computational Workflow:

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction intensities.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Commonly Used Software:

-

SHELX: A suite of programs for structure solution and refinement.[4]

-

Olex2: A graphical user interface that integrates various crystallographic programs, including SHELX.

-

PLATON: A multipurpose crystallographic tool for structure validation and analysis.

Diagram of the Structure Determination Workflow:

Caption: The computational workflow for crystal structure determination.

Results and Discussion: A Case Study of 5-Bromosalicylic Acid

As a practical illustration, we will now discuss the crystal structure of 5-Bromosalicylic acid. This compound crystallizes with two independent molecules in the asymmetric unit.[2]

Crystallographic Data

The key crystallographic parameters for 5-Bromosalicylic acid are summarized in the table below.

| Parameter | 5-Bromosalicylic Acid[2] |

| Chemical Formula | C₇H₅BrO₃ |

| Formula Weight | 217.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.289(3) |

| b (Å) | 12.037(2) |

| c (Å) | 8.6540(17) |

| α (°) | 90 |

| β (°) | 94.61(3) |

| γ (°) | 90 |

| Volume (ų) | 1481.5(5) |

| Z | 8 |

| Temperature (K) | 293(2) |

| R-factor (%) | 4.8 |

Molecular Structure and Conformation

The molecular structure of 5-Bromosalicylic acid reveals a planar benzoic acid moiety. The planarity of the molecule is a common feature in benzoic acid derivatives and is influenced by the sp² hybridization of the carbon atoms in the benzene ring and the carboxyl group. An important intramolecular feature is the hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction contributes to the planarity of the molecule and influences the acidity of the carboxylic acid and the phenolic proton.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 5-Bromosalicylic acid is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules form the classic centrosymmetric hydrogen-bonded dimer motif. In this arrangement, the hydroxyl group of one carboxylic acid donates a hydrogen bond to the carbonyl oxygen of the other, and vice versa. These dimers are further linked into chains and sheets by hydrogen bonds involving the phenolic hydroxyl group. The bromine atoms also participate in weaker halogen bonding interactions, which contribute to the overall stability of the crystal lattice.

Diagram of Key Intermolecular Interactions:

Caption: A schematic representation of the key hydrogen bonding and halogen bonding interactions in the crystal structure of a substituted benzoic acid.

Conclusion

The crystal structure analysis of 5-Bromo-2-hydroxy-4-methoxybenzoic acid, and by extension its analogs like 5-Bromosalicylic acid, provides invaluable insights into its solid-state properties. The detailed understanding of its molecular conformation and intermolecular interactions is a critical component of rational drug design and materials engineering. The workflow presented in this guide, from crystal growth to structure refinement and analysis, represents a robust and self-validating approach to obtaining high-quality crystallographic data. This information is indispensable for researchers and scientists in the pharmaceutical and chemical industries, enabling them to make informed decisions in the development of new and improved products.

References

-

SpectraBase. (n.d.). N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Liu, Z.-D., Qu, Y., Tan, M.-Y., & Zhu, H.-L. (2004). 5-Bromosalicylic acid. Acta Crystallographica Section E: Structure Reports Online, 60(9), o1310–o1311.

-

Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Retrieved from [Link]

-

UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

DR-NTU. (n.d.). Single-crystal growth of organic semiconductors. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray diffraction (XRD) for (a) observed phases before and after the... Retrieved from [Link]

-

CrystalMaker Software. (n.d.). Crystal/Molecular Structures Modelling & Diffraction. Retrieved from [Link]

-

YouTube. (2020, December 12). How to Grow Single Crystals | Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide dihydrate, C16H15BrN2O5·2H2O, C16H19BrN2O7. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Deutsche Gesellschaft für Kristallographie. (2015, August 17). Single crystal structure refinement software. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Preprints.org. (2022, January 6). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (E)-N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate. Retrieved from [Link]

-

Purdue University, Department of Chemistry. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

-

Scribd. (n.d.). Single Crystal Growth Techniques Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Moodle@Units. (n.d.). X-ray Diffraction III: Pharmaceutical Applications. Retrieved from [Link]

-

Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

ACS Publications. (2026, January 8). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. In the absence of extensive empirical solubility data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental physicochemical principles. We analyze the molecule's structural attributes to forecast its behavior across a spectrum of solvents. This guide details authoritative, field-proven experimental protocols for determining equilibrium solubility and acidity constants (pKa), ensuring researchers can generate reliable, reproducible data. The methodologies are presented with a focus on the causal relationships between molecular structure, solvent properties, and solubility outcomes, empowering scientists to make informed decisions in formulation, purification, and analytical method development.

Physicochemical Profile and Structural Analysis

A thorough understanding of a compound's solubility begins with its fundamental physicochemical properties. 5-Bromo-2-hydroxy-4-methoxybenzoic acid is a multifaceted molecule whose solubility is governed by the interplay of its constituent functional groups.

Key Molecular Properties:

-

Molecular Formula: C₈H₇BrO₄[1]

-

Molecular Weight: 247.04 g/mol [1]

-

Melting Point: 270-274 °C[1]

-

Appearance: White to light yellow crystalline solid.

-

Predicted XlogP: 2.3

The predicted octanol-water partition coefficient (XlogP) of 2.3 suggests a moderate lipophilicity. However, this value alone is insufficient to predict solubility in a diverse range of solvents. A qualitative analysis of the functional groups is essential.

Caption: Key structural features of 5-Bromo-2-hydroxy-4-methoxybenzoic acid.

Causality Behind Structural Influences:

-

Carboxylic Acid & Phenolic Hydroxyl: These two groups are the primary drivers of polarity and are capable of both donating and accepting hydrogen bonds. This suggests a potential for solubility in polar protic solvents like alcohols and water. The presence of two acidic protons is a critical factor for pH-dependent aqueous solubility.

-

Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl and carboxylic acid groups allows for the formation of a stable six-membered intramolecular hydrogen bond. This internal bonding can reduce the availability of these groups to interact with solvent molecules, which may decrease solubility in polar solvents compared to an isomer where this is not possible (e.g., 5-Bromo-3-hydroxy-4-methoxybenzoic acid).

-

Methoxy and Bromo Groups: The methoxy group is an electron-donating group via resonance but is less polar than a hydroxyl group. The bromo substituent is electron-withdrawing via induction. Both groups, along with the benzene ring, contribute to the molecule's lipophilic character, suggesting solubility in less polar organic solvents.

Theoretical Principles of Solubility

Solubility is the thermodynamic equilibrium achieved when the chemical potential of the solute in its solid state equals its chemical potential in the solution. The adage "like dissolves like" provides a foundational, albeit simplified, heuristic. A more rigorous approach requires considering the specific intermolecular forces at play between the solute and the solvent.

For 5-Bromo-2-hydroxy-4-methoxybenzoic acid, the dissolution process involves:

-

Overcoming Lattice Energy: Energy is required to break the intermolecular forces (hydrogen bonding, van der Waals forces) holding the molecules together in the crystal lattice. The high melting point of 270-274 °C suggests a stable and well-ordered crystal lattice with strong intermolecular interactions, which will resist dissolution.

-

Solvent Cavity Formation: Energy is expended by the solvent to create a space to accommodate the solute molecule.

-

Solvation: Energy is released when the solute molecule forms favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the surrounding solvent molecules.

A compound dissolves readily when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice energy and create the solvent cavity.

Predicted Acidity (pKa)

The pKa value is critical for predicting solubility in aqueous media. As pH increases above the pKa, the carboxylic acid deprotonates to form a highly polar carboxylate salt, drastically increasing aqueous solubility.

-

The pKa of the parent benzoic acid is approximately 4.2.

-

The ortho-hydroxyl group in salicylic acid lowers the carboxylic acid's pKa to ~3.0 due to stabilization of the conjugate base through intramolecular hydrogen bonding.

-

Electron-withdrawing groups like bromine further increase acidity. 5-Bromosalicylic acid has a reported pKa of 2.61.[2]

-

The methoxy group at the para-position to the carboxyl group is electron-donating by resonance, which would typically decrease acidity (increase pKa).

Prediction: Given these competing effects, the pKa of the carboxylic acid group in 5-Bromo-2-hydroxy-4-methoxybenzoic acid is predicted to be in the range of 2.5 to 3.0 . The strong acidifying effects of the ortho-hydroxyl and meta-bromo groups are expected to dominate over the weaker de-acidifying effect of the para-methoxy group. The phenolic hydroxyl group will have a much higher pKa, typically around 8-10.

Predicted Solubility Profile in Various Solvents

While direct quantitative data is unavailable, we can predict the solubility behavior by comparing the target molecule to its structural analogues, 4-Methoxybenzoic acid and Salicylic acid, and by analyzing solvent properties.

Table 1: Predicted Solubility and Solvent Properties at 25 °C

| Solvent | Class | Polarity Index | Dielectric Constant | H-Bond Donor/Acceptor | 4-Methoxybenzoic Acid Solubility (mole fraction, x) at 298.15 K[3] | Predicted Solubility for 5-Bromo-2-hydroxy-4-methoxybenzoic Acid |

|---|---|---|---|---|---|---|

| Hexane | Nonpolar | 0.1 | 1.9 | Neither | Very Low | Very Low / Insoluble |

| Toluene | Nonpolar (Aromatic) | 2.4 | 2.4 | Acceptor (π-system) | 0.0163 | Low |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | Acceptor | Not Reported | Moderate |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Acceptor | 0.1706 | High |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor | 0.3102 | Very High |

| 1-Butanol | Polar Protic | 4.0 | 17.5 | Both | 0.1556 | High |

| Ethanol | Polar Protic | 4.3 | 24.6 | Both | High (Not in dataset) | High |

| Methanol | Polar Protic | 5.1 | 32.7 | Both | High (Not in dataset) | High |

| Water | Polar Protic | 10.2 | 80.1 | Both | Very Low (~0.00004)[4] | Very Low (at neutral pH) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor | Not Reported | High / Soluble[5] |

Rationale for Predictions:

-

Nonpolar Solvents (Hexane, Toluene): The high lattice energy and polar functional groups of the target molecule will lead to very poor interaction with nonpolar solvents. Solubility is expected to be negligible.

-

Polar Aprotic Solvents (Acetone, Ethyl Acetate, DMSO): These solvents are excellent hydrogen bond acceptors and have significant dipole moments. They can effectively solvate the hydroxyl and carboxylic acid protons. Acetone and DMSO are predicted to be excellent solvents. The high solubility of the analogue 4-methoxybenzoic acid in these solvents supports this prediction.[3]

-

Polar Protic Solvents (Alcohols): Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing for strong interactions with all polar groups on the molecule. High solubility is expected, similar to that of salicylic acid and 4-methoxybenzoic acid.[3][6]

-

Water: Despite its high polarity, water is a poor solvent for the neutral form of the molecule due to the large, hydrophobic bromo-phenyl ring. The molecule's high lattice energy is difficult to overcome by hydration alone. However, solubility will increase dramatically in aqueous solutions with pH > 4, as the molecule deprotonates to form the much more soluble carboxylate salt.

Experimental Protocols for Solubility & pKa Determination

To move from prediction to empirical data, rigorous and validated experimental protocols are required. The following methods represent the gold standard for solubility and pKa determination.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted saturation shake-flask method, which is considered the most reliable for determining true equilibrium solubility.[7]

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Step-by-Step Methodology:

-

Materials Preparation:

-

Accurately weigh an amount of 5-Bromo-2-hydroxy-4-methoxybenzoic acid that is in clear excess of its estimated solubility into a series of glass vials (e.g., 10 mg into 2 mL of solvent).

-

Dispense a precise volume of the chosen solvent (e.g., 2.0 mL) into each vial. Include multiple replicates for each solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours. Causality: This extended agitation is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid. The presence of undissolved solid throughout is a mandatory condition.

-

-

Sampling and Phase Separation:

-

Remove vials from the shaker and allow them to stand in the incubator for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. Causality: This step is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Dilute the filtered sample with the solvent to fall within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A typical method for substituted benzoic acids would be:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: Isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[9][10]

-

Detection: UV detector set to a wavelength of high absorbance for the compound (e.g., ~230-250 nm).

-

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Validation of Equilibrium:

-

Trustworthiness: To ensure true equilibrium was reached, repeat steps 3 and 4 at a later time point (e.g., 48 hours and 72 hours). If the calculated solubility values are consistent (e.g., within ± 5%), equilibrium has been achieved. If solubility continues to increase, the equilibration time must be extended.

-

Protocol for pKa Determination via Potentiometric Titration

This protocol allows for the direct experimental determination of the compound's pKa.

-

Solution Preparation:

-

Accurately weigh a precise amount of the compound (e.g., 50 mg) and dissolve it in a suitable co-solvent if necessary (e.g., a minimal amount of ethanol or methanol), then dilute with a known volume of deionized water (e.g., to 50 mL).

-

Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

-

-

Titration:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Place the dissolved compound solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).

-

The volume of titrant at exactly half the equivalence point volume corresponds to the half-neutralization point.

-

According to the Henderson-Hasselbalch equation, at the half-neutralization point, pH = pKa. Read the pH value from the graph at this volume to determine the experimental pKa.

-

Conclusion

5-Bromo-2-hydroxy-4-methoxybenzoic acid presents a complex but predictable solubility profile. Its molecular structure, characterized by both polar, hydrogen-bonding functional groups and a significant lipophilic core, dictates its behavior. Solubility is predicted to be high in polar aprotic solvents like DMSO and acetone, and in polar protic solvents like alcohols. Conversely, it will be very poorly soluble in nonpolar solvents and in neutral aqueous media. The pronounced pH-dependent aqueous solubility, driven by a predicted pKa between 2.5 and 3.0, is a critical characteristic for applications in drug development and formulation. The experimental protocols detailed in this guide provide a robust framework for obtaining the precise, high-quality empirical data necessary to validate these predictions and enable successful scientific and commercial development.

References

-

Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. Available at: [Link]

-

Li, Z., et al. (2021). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

-

Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6972, 5-Bromosalicylic acid. Retrieved January 24, 2026, from [Link].

-

Thaicijpl. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Science. Retrieved January 24, 2026, from [Link].

-

Nordstrom, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylic Acid. Journal of Chemical & Engineering Data, 51(5), 1668–1671. Available at: [Link].

-

Wikipedia. (n.d.). Benzoic acid. Retrieved January 24, 2026, from [Link].

-

Shayan, M., et al. (2021). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent. Journal of Molecular Liquids. Available at: [Link].

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 24, 2026, from [Link].

-

Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Retrieved January 24, 2026, from [Link].

Sources

- 1. 5-Bromo-2-hydroxy-4-methoxybenzoic acid 97 98437-41-3 [sigmaaldrich.com]

- 2. 5-Bromosalicylic acid | 89-55-4 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. britiscientific.com [britiscientific.com]

- 6. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 7. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

discovery and history of 5-Bromo-2-hydroxy-4-methoxybenzoic acid

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzoic Acid: Synthesis, Characterization, and Applications

Foreword

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry, organic synthesis, and materials science. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that explains the rationale behind synthetic strategies and characterization methodologies. This document is designed to be a practical resource for scientists and professionals engaged in drug discovery and development, offering insights grounded in established chemical principles.

Introduction and Chemical Context

5-Bromo-2-hydroxy-4-methoxybenzoic acid belongs to the class of substituted salicylic acids. The strategic placement of the bromine atom, hydroxyl group, and methoxy group on the benzene ring imparts specific chemical properties that make it a valuable synthetic intermediate. The electron-withdrawing nature of the bromine and carboxyl group, combined with the electron-donating effects of the hydroxyl and methoxy groups, creates a nuanced electronic environment that influences its reactivity and potential biological activity.

While a definitive historical account of its first discovery is not prominently documented in readily available literature, its existence and utility are evident from its commercial availability and the body of research on related compounds. The synthesis and application of halogenated and methoxylated benzoic acids have been a cornerstone of organic chemistry for over a century, driven by the need for versatile building blocks in the creation of more complex molecules.

Synthesis Methodologies

The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzoic acid can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability. A common and logical approach involves the selective bromination of a suitably substituted precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 5-Bromo-2-hydroxy-4-methoxybenzoic acid points towards 2-hydroxy-4-methoxybenzoic acid as a key precursor. The challenge lies in the regioselective introduction of the bromine atom at the C5 position.

Caption: Retrosynthetic approach for 5-Bromo-2-hydroxy-4-methoxybenzoic acid.

Experimental Protocol: Synthesis from 2-hydroxy-4-methoxybenzoic acid

This protocol describes a representative method for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzoic acid.

Principle: The hydroxyl and methoxy groups are ortho, para-directing activators. In 2-hydroxy-4-methoxybenzoic acid, the positions ortho and para to these groups are C3, C5, and C6. The C5 position is activated by both the C2-hydroxyl and C4-methoxy groups, making it the most likely site for electrophilic substitution. The carboxyl group is a deactivating meta-director, which further favors substitution at C5.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-hydroxy-4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Brominating Agent: In the dropping funnel, place a solution of bromine (1 equivalent) in the same solvent.

-

Reaction: Cool the flask containing the benzoic acid derivative in an ice bath. Add the bromine solution dropwise with constant stirring. The reaction is typically exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, the excess bromine can be quenched by adding a solution of sodium thiosulfate.

-

Isolation: The product can be isolated by pouring the reaction mixture into ice-cold water. The solid precipitate is then collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Bromo-2-hydroxy-4-methoxybenzoic acid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇BrO₄ |

| Molecular Weight | 247.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not consistently reported, but expected to be a sharp range for a pure compound. |

| Solubility | Soluble in polar organic solvents like DMSO, ethanol, and methanol.[1] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 5-Bromo-2-hydroxy-4-methoxybenzoic acid based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct singlets or doublets. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The hydroxyl proton will also be a singlet, the position of which can vary. |

| ¹³C NMR | The spectrum will show 8 distinct carbon signals, including the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons (100-160 ppm), and the methoxy carbon (~56 ppm). |

| Infrared (IR) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1700 cm⁻¹), C-O stretches, and aromatic C-H and C=C bands. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Applications and Future Directions

While specific, large-scale applications of 5-Bromo-2-hydroxy-4-methoxybenzoic acid are not extensively documented, its structure suggests significant potential in several areas of research and development.

Pharmaceutical and Medicinal Chemistry

This compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic properties. The presence of multiple functional groups allows for a variety of chemical modifications. Its structural similarity to salicylic acid suggests potential anti-inflammatory properties. Furthermore, related brominated hydroxybenzoic acids have been investigated for their antimicrobial and anticancer activities.

Organic Synthesis and Materials Science

As a multifunctional building block, 5-Bromo-2-hydroxy-4-methoxybenzoic acid can be used in the synthesis of polymers, dyes, and other specialty chemicals.[1] The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of carbon-carbon bonds and the construction of more elaborate molecular architectures.

Caption: Potential application pathways for 5-Bromo-2-hydroxy-4-methoxybenzoic acid.

Conclusion

5-Bromo-2-hydroxy-4-methoxybenzoic acid is a versatile chemical entity with significant potential for further exploration. While its history is not as well-defined as some commodity chemicals, its synthetic accessibility and multifunctional nature make it a compound of interest for contemporary research. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, intended to empower researchers to leverage its unique properties in their scientific endeavors.

References

- Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

National Center for Biotechnology Information. (n.d.). 5-Bromosalicylic acid. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

electronic properties of 5-Bromo-2-hydroxy-4-methoxybenzoic acid

An In-depth Technical Guide to the Electronic Properties of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the , a substituted benzoic acid derivative with significant potential as a scaffold in medicinal chemistry and materials science. Given the limited direct experimental data on this specific molecule, this guide employs a robust comparative and theoretical framework. By leveraging detailed computational and experimental data from close structural analogues, particularly 5-Bromo-2-hydroxybenzaldehyde, and applying the principles of Density Functional Theory (DFT), we elucidate the key electronic characteristics of the title compound. We will explore its Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and predicted spectroscopic behavior. This document is intended for researchers, scientists, and drug development professionals, offering not only a predictive overview of the molecule's electronic landscape but also detailed, field-proven protocols for its synthesis, characterization, and computational analysis.

Introduction: The Rationale for an In-depth Electronic Analysis

Substituted benzoic acid derivatives are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The specific arrangement of functional groups—a halogen, a hydroxyl group, and a methoxy group—on the aromatic ring of 5-Bromo-2-hydroxy-4-methoxybenzoic acid creates a unique electronic environment that dictates its reactivity, intermolecular interactions, and, consequently, its potential biological activity. Understanding its electronic properties is paramount for predicting its behavior in chemical reactions and its binding affinity with biological targets.[3] For instance, derivatives of similar brominated hydroxybenzaldehydes are precursors to potent pharmaceutical agents, including phosphodiesterase-4 (PDE4) inhibitors and anti-cancer agents.[2]

This guide addresses the current gap in dedicated research on 5-Bromo-2-hydroxy-4-methoxybenzoic acid by providing a predictive yet scientifically grounded analysis. Our approach is twofold:

-

Comparative Analysis: We draw parallels with structurally similar and well-characterized compounds, such as 5-Bromo-2-hydroxybenzaldehyde, for which extensive Density Functional Theory (DFT) calculations and experimental data are available.[3][4]

-

Theoretical Prediction: We outline the computational methodologies required to model the molecule, allowing for the prediction of its electronic structure and properties.

By dissecting the molecule's Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), we can forecast its chemical reactivity, stability, and the nature of its non-covalent interactions, which are critical for rational drug design.

Molecular Structure and Electronic Influence of Substituents

The electronic character of 5-Bromo-2-hydroxy-4-methoxybenzoic acid is a direct consequence of the interplay between its functional groups attached to the benzene ring.

-

Carboxylic Acid (-COOH): This is a meta-directing, deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects. It is a key site for hydrogen bonding and salt formation.

-

Hydroxyl (-OH): An ortho-, para-directing, activating group that donates electron density to the ring via a strong resonance effect. It also acts as a hydrogen bond donor and can be deprotonated, significantly influencing the molecule's charge distribution.

-

Methoxy (-OCH₃): Similar to the hydroxyl group, this is an ortho-, para-directing, activating group that donates electron density through resonance.

-

Bromine (-Br): A halogen that exhibits a dual electronic nature. It is deactivating due to its strong inductive electron withdrawal but is ortho-, para-directing because of electron donation through resonance.

The combined effect of these substituents creates a complex and nuanced electronic landscape, making theoretical modeling an invaluable tool for its precise characterization.

Caption: Molecular structure of 5-Bromo-2-hydroxy-4-methoxybenzoic acid.

Proposed Synthesis and Characterization Workflow

A robust understanding of a molecule's properties begins with its confirmed synthesis and purification. While multiple synthetic routes may exist, a plausible approach can be adapted from methods used for similar compounds, such as the bromination of a suitable precursor. The following workflow ensures the validated production of high-purity material suitable for experimental analysis.

Caption: Proposed experimental workflow for synthesis and validation.

This self-validating workflow ensures that any subsequent analysis of electronic properties is performed on a compound of confirmed identity and purity, a cornerstone of trustworthy scientific investigation.

Theoretical and Computational Analysis of Electronic Properties

In the absence of extensive empirical data, Density Functional Theory (DFT) serves as a powerful and reliable tool for predicting molecular properties.[3] DFT calculations have been successfully used to investigate the geometry, vibrational frequencies, and electronic structures of molecules with high accuracy, as demonstrated in the comprehensive analysis of 5-Bromo-2-hydroxybenzaldehyde.[3]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are critical in determining a molecule's electronic behavior. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions.[5][6] A smaller gap suggests higher reactivity.

For our comparative analysis, we can examine the DFT-calculated values for the analogue 5-Bromo-2-hydroxybenzaldehyde.

Table 1: Comparative Electronic Properties

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.67 | -2.15 | 4.52 | [4] |

| 5-Bromo-2-hydroxy-4-methoxybenzoic acid | Predicted | ~ -6.8 to -7.0 | ~ -2.0 to -2.2 | ~ 4.6 to 4.8 | N/A |

Causality and Prediction: We predict a slightly larger HOMO-LUMO gap for our target molecule. The reasoning is as follows: the carboxylic acid group is more electron-withdrawing than the aldehyde group it replaces. This stronger withdrawal effect is expected to stabilize the HOMO to a greater extent than the LUMO, lowering its energy and thus widening the gap. A wider gap implies greater kinetic stability compared to its aldehyde analogue.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a 3D visualization of the total electron density on the molecular surface, providing a powerful guide to its reactive sites.[3] Different colors represent varying electrostatic potentials:

-

Red/Yellow: Regions of negative potential (high electron density), susceptible to electrophilic attack.

-

Blue: Regions of positive potential (low electron density), susceptible to nucleophilic attack.

-

Green: Regions of neutral potential.

In the analogue 5-Bromo-2-hydroxybenzaldehyde, the most negative region is located around the oxygen atom of the aldehyde group, while positive regions are found near the hydroxyl hydrogen and the aromatic protons.[3]

Prediction for 5-Bromo-2-hydroxy-4-methoxybenzoic acid: We predict the most significant region of negative potential (deep red) will be concentrated around the carbonyl and hydroxyl oxygens of the carboxylic acid group. This area will be the primary site for electrophilic attack and hydrogen bond acceptance. The hydrogen of the carboxylic acid and the hydrogen of the C2-hydroxyl group will be the most electropositive sites (blue), making them susceptible to nucleophilic attack or deprotonation.

Caption: Conceptual link between functional groups and MEP features.

Experimental Protocols for Electronic Property Characterization

To move from prediction to empirical validation, the following protocols are recommended. They represent standard, trustworthy methods for characterizing the electronic properties of organic molecules.

Protocol: UV-Visible Spectroscopy

Rationale: This technique measures the absorption of light corresponding to electronic transitions, primarily the HOMO to LUMO transition. The wavelength of maximum absorption (λ_max) can be used to experimentally estimate the HOMO-LUMO energy gap.

Methodology:

-

Preparation: Prepare a stock solution of the purified compound (~1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions (e.g., 10⁻⁴ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Calibrate the baseline using a cuvette filled with the pure solvent.

-

Measurement: Record the absorption spectra for each dilution over a range of 200-800 nm.

-

Analysis: Identify the λ_max. The experimental energy gap can be calculated using the equation: E_gap (eV) = 1240 / λ_max (nm).

-

Solvent Effects: Repeat the measurement in solvents of varying polarity (e.g., hexane, dichloromethane, methanol) to study solvatochromic effects, which provide further insight into the nature of the electronic transition.

Protocol: Computational Chemistry (DFT)

Rationale: To generate a precise theoretical model of the molecule's electronic structure, validating the predictions made in this guide. This protocol is self-validating as the results can be directly compared to experimental spectroscopic and electrochemical data.

Methodology:

-

Software: Use a standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Structure Input: Build the 3D structure of 5-Bromo-2-hydroxy-4-methoxybenzoic acid.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable functional for organic molecules.[3]

-

Basis Set: 6-311++G(d,p) is recommended as it includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[3]

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain:

-

HOMO and LUMO energy levels.

-

Molecular Electrostatic Potential (MEP) map.

-

Simulated IR and UV-Vis spectra.

-

Mulliken population analysis for atomic charges.

-

Potential Applications in Drug Development

The predicted make it a promising candidate for drug development.

-

Scaffold for Synthesis: Its defined nucleophilic and electrophilic centers make it a versatile building block for creating libraries of more complex molecules.[7]

-

Antiviral and Receptor Inhibition: The presence of halogen, hydroxyl, and carboxylic acid moieties is common in bioactive compounds. Analogues have shown potential as antiviral agents and inhibitors of the 5-HT2C receptor, suggesting this scaffold could be explored for similar activities.[7]

-

Anti-Inflammatory Agents: The structurally related compound 2-Bromo-5-hydroxy-4-methoxybenzaldehyde has demonstrated potent anti-inflammatory effects by blocking NF-κB and MAPK signaling pathways.[8] The electronic features of our title compound suggest it could serve as a lead structure for developing new phenolic anti-inflammatory drugs.

The MEP map, in particular, can guide the design of derivatives that optimize non-covalent interactions (e.g., hydrogen bonding, halogen bonding) within the active site of a target protein, enhancing binding affinity and selectivity.

Conclusion

This guide has provided a detailed theoretical and predictive examination of the . Through a comparative analysis with well-studied analogues and the application of established computational principles, we have forecasted its HOMO-LUMO energy gap, mapped its key reactive sites via the Molecular Electrostatic Potential, and outlined its potential as a valuable intermediate in drug discovery. The provided experimental and computational protocols offer a clear and reliable pathway for researchers to validate these predictions empirically. Further investigation into this promising molecule is warranted and will undoubtedly contribute to the development of novel therapeutics and advanced materials.

References

-

Fatima, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 13065. Available at: [Link]

-

Yehye, W. A., et al. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2260. Available at: [Link]

- Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid. CN112250562A.

-

Fun, H.-K., et al. (2012). (E)-N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2440. Available at: [Link]

-

ResearchGate. (2023). Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. Available at: [Link]

-

MDPI. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 29(10), 2345. Available at: [Link]

-

ResearchGate. Benzoic Acids and HOMO-LUMO. Topic Page. Available at: [Link]

-

ResearchGate. (2025). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. Available at: [Link]

-

ResearchGate. Molecular electrostatic potential surface in the minimum energy... Download Scientific Diagram. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available at: [Link]

-

ResearchGate. The HOMO and LUMO plot for 5-BRB calculated at CAM-B3LYP/6-311++G(d,p)... Download Scientific Diagram. Available at: [Link]

-

Passer Journal. (2021). Exploring the Structure, Electron Density and HOMO-LUMO Studies of Tetrathiafulvalene (TTF) as Organic Superconductors: A DFT and AIM. Available at: [Link]

Sources

- 1. 2-溴-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 7. biosynth.com [biosynth.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid

This guide provides a comprehensive technical overview of the thermal stability of 5-Bromo-2-hydroxy-4-methoxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of thermal analysis with insights into the behavior of aromatic carboxylic acids. While direct, peer-reviewed thermal stability data for this specific molecule is not extensively available in public literature, this guide establishes a robust analytical framework based on established methodologies and data from structurally analogous compounds.

Introduction: The Significance of Thermal Stability

5-Bromo-2-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and materials science.[1] Its chemical structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on the benzoic acid backbone, suggests a complex interplay of functional groups that will dictate its physical and chemical properties.

Thermal stability is a critical parameter in drug development and materials science. It determines the conditions under which a compound can be processed, stored, and utilized without undergoing unwanted decomposition. For active pharmaceutical ingredients (APIs), thermal instability can lead to loss of potency, formation of toxic byproducts, and altered bioavailability. In materials science, the thermal properties of a compound influence its processing temperature and the durability of the final product.

This guide will explore the theoretical and practical aspects of evaluating the thermal stability of 5-Bromo-2-hydroxy-4-methoxybenzoic acid, providing a predictive and methodological framework for its characterization.

Physicochemical Properties of a Closely Related Analog

While specific data for 5-Bromo-2-hydroxy-4-methoxybenzoic acid is limited, extensive information is available for the structurally similar compound, 5-Bromo-2-hydroxybenzoic acid. This data, presented in Table 1, serves as a valuable benchmark for predicting the behavior of the target molecule. The introduction of a methoxy group at the 4-position is expected to influence properties such as melting point and decomposition temperature due to changes in molecular weight, polarity, and intermolecular interactions.

| Property | Value | Source |

| Chemical Formula | C₇H₅BrO₃ | NIST WebBook[2] |

| Molecular Weight | 217.017 g/mol | NIST WebBook[2] |

| Melting Point | 168-170 °C | NIST WebBook[2] |

| Appearance | Solid | NIST WebBook[2] |

Table 1: Physicochemical Properties of 5-Bromo-2-hydroxybenzoic acid. This data provides a foundational reference for understanding the thermal characteristics of the target compound.

Experimental Protocols for Assessing Thermal Stability

The thermal stability of a compound is typically investigated using a suite of thermoanalytical techniques. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] A mass loss indicates a decomposition or volatilization event. The temperature at which this mass loss begins provides a measure of the compound's thermal stability.

Experimental Workflow:

Caption: TGA Experimental Workflow.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-hydroxy-4-methoxybenzoic acid into a TGA pan.

-

Instrument Setup: Place the pan in the TGA instrument.

-

Experimental Conditions:

-

Set the initial temperature to 25 °C.

-

Ramp the temperature to a final temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidative decomposition, or use air to study oxidative stability.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of mass loss is a key indicator of thermal stability.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[3]

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For thermal stability, DSC can reveal endothermic or exothermic decomposition processes.

Experimental Workflow:

Caption: DSC Experimental Workflow.

Step-by-Step Protocol:

-

Sample Preparation: Weigh 2-5 mg of 5-Bromo-2-hydroxy-4-methoxybenzoic acid into a DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Experimental Conditions:

-

Set the initial temperature to 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition.

-

Maintain an inert atmosphere (e.g., nitrogen).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis:

-

An endothermic peak will indicate the melting point.

-

Subsequent sharp endothermic or exothermic events at higher temperatures are indicative of decomposition. The nature of this peak (endothermic or exothermic) provides insight into the decomposition reaction's thermodynamics.

-

Potential Thermal Decomposition Pathways

The thermal decomposition of substituted aromatic compounds can proceed through various mechanisms. For 5-Bromo-2-hydroxy-4-methoxybenzoic acid, several potential pathways can be postulated based on the functional groups present. The thermal degradation of brominated compounds often involves the cleavage of the carbon-bromine bond.[5]

Plausible Decomposition Steps:

-

Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures to yield an aromatic ring and carbon dioxide. For the target molecule, this would lead to the formation of 4-bromo-3-methoxyphenol.

-

C-Br Bond Cleavage: The carbon-bromine bond can undergo homolytic cleavage to form a bromine radical and an aryl radical. This is often a key step in the thermal decomposition of brominated flame retardants.[6]

-

Decomposition of Methoxy Group: The methoxy group can decompose, potentially leading to the formation of formaldehyde or other small molecules.

-

Intermolecular Reactions: At higher temperatures, intermolecular reactions such as condensation can occur, leading to the formation of larger, polymeric structures.

The presence of bromine atoms can inhibit complete combustion, leading to the formation of brominated aromatic byproducts such as brominated phenols and benzenes.[5] The specific products formed will depend on the reaction conditions, including temperature, heating rate, and the presence of oxygen.

Caption: Postulated Thermal Decomposition Pathways.

Conclusion and Future Directions

This technical guide provides a foundational framework for understanding and evaluating the thermal stability of 5-Bromo-2-hydroxy-4-methoxybenzoic acid. While direct experimental data is sparse, the principles of thermal analysis and the known behavior of related aromatic carboxylic and brominated compounds allow for a robust predictive assessment.